4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline
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Overview
Description
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This particular compound features a quinazoline core linked to a 2,6-dimethoxyphenoxy group via a pentoxy chain, which may contribute to its unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline with ethyl glyoxalate.
Attachment of the Pentoxy Chain: The pentoxy chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pentoxy group.
Introduction of the 2,6-Dimethoxyphenoxy Group: The final step involves the attachment of the 2,6-dimethoxyphenoxy group to the pentoxy chain, which can be achieved through etherification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyquinazoline: A similar compound with a phenoxy group instead of the 2,6-dimethoxyphenoxy group.
2-Phenoxyquinoxaline: Another related compound with a quinoxaline core instead of quinazoline.
2-Phenoxypyridine: A compound with a pyridine core and a phenoxy group.
Uniqueness
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline is unique due to the presence of the 2,6-dimethoxyphenoxy group, which may confer distinct biological activities compared to other similar compounds. This structural feature can influence the compound’s interactions with molecular targets, its pharmacokinetic properties, and its overall therapeutic potential .
Properties
IUPAC Name |
4-[5-(2,6-dimethoxyphenoxy)pentoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-24-18-11-8-12-19(25-2)20(18)26-13-6-3-7-14-27-21-16-9-4-5-10-17(16)22-15-23-21/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGVRZZURGRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCCOC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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